molecular formula C12H9NO2 B011666 4-Phenylnicotinic acid CAS No. 103863-14-5

4-Phenylnicotinic acid

Cat. No. B011666
Key on ui cas rn: 103863-14-5
M. Wt: 199.2 g/mol
InChI Key: HMFLWFBUKXQGIJ-UHFFFAOYSA-N
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Patent
US06515011B2

Procedure details

To a solution containing methyl 4-phenylnicotinate (3.8 g, 17.8 mmol) from the previous step in methyl alcohol (20 mL) was added 1 N sodium hydroxide (21.4 mL). The mixture was stirred at room temperature for 6 hours, neutralized with 1 N hydrochloric acid, evaporated in vacuo and dried overnight to yield the solid 4-phenylnicotinic acid (4.7 g, Theo. Yield=3.6 g, balance is NaCl); HPLC RT=1.80 min, method A; LC-MS m/z=200; 1H NMR, 400 MHz, CD3OD, 8.91 ppm (s, 1H), 8.66 ppm (d, 1H), 7.48 ppm (d, 1H), 7.46-7.41 ppm (m, 5H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
21.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:12]([C:13]([O:15]C)=[O:14])=[CH:11][N:10]=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].Cl>CO>[C:1]1([C:7]2[C:12]([C:13]([OH:15])=[O:14])=[CH:11][N:10]=[CH:9][CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=NC=C1C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
21.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=NC=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 132.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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